Ethyl ((2,4-dichlorobenzoyl)amino)acetate
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Overview
Description
Ethyl ((2,4-dichlorobenzoyl)amino)acetate is a chemical compound with the molecular formula C11H11Cl2NO3 and a molecular weight of 276.121 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((2,4-dichlorobenzoyl)amino)acetate typically involves the reaction of 2,4-dichlorobenzoyl chloride with ethyl glycinate hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((2,4-dichlorobenzoyl)amino)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Hydrochloric acid or sodium hydroxide is used under reflux conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide can yield the corresponding methoxy derivative.
Hydrolysis: The major products are 2,4-dichlorobenzoic acid and ethyl glycinate.
Scientific Research Applications
Ethyl ((2,4-dichlorobenzoyl)amino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of ethyl ((2,4-dichlorobenzoyl)amino)acetate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl ((3,4-dimethoxybenzoyl)amino)acetate
- Ethyl ((3-chlorobenzoyl)amino)acetate hydrochloride
- Dimethyl 2-((2,4-dichlorobenzoyl)amino)terephthalate
Uniqueness
Ethyl ((2,4-dichlorobenzoyl)amino)acetate is unique due to the presence of two chloro groups on the benzoyl ring, which can significantly influence its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H11Cl2NO3 |
---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
ethyl 2-[(2,4-dichlorobenzoyl)amino]acetate |
InChI |
InChI=1S/C11H11Cl2NO3/c1-2-17-10(15)6-14-11(16)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3,(H,14,16) |
InChI Key |
BQCHYYSNTUWIHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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